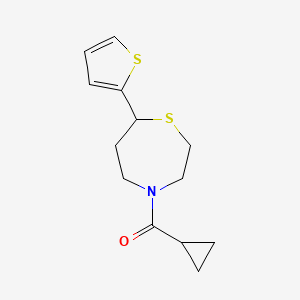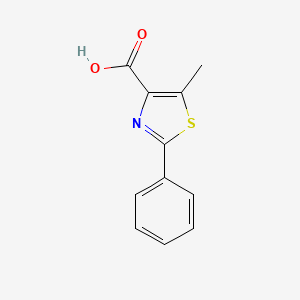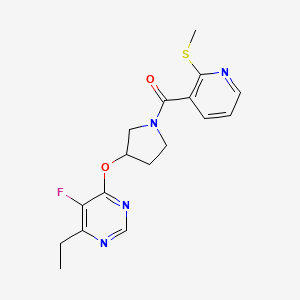![molecular formula C17H16N2O2S2 B2520224 3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 136386-73-7](/img/structure/B2520224.png)
3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with a pyrimidine nucleus, which are known for a wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .
Synthesis Analysis
The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of compounds with phenacyl bromide derivatives leads to the formation of various substituted sulfanyl pyrimidin-4(3H)-ones . Additionally, a regioselective synthesis approach has been developed for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar sulfanylidene tetrahydropyrimidine derivatives has been studied, revealing that the reduced pyrimidine ring can adopt conformations intermediate between boat, screw-boat, and twist-boat forms. Hydrogen bonding, such as N-H...O and N-H...S, plays a significant role in the molecular arrangement, forming ribbons containing alternating rings in the crystal structure .
Chemical Reactions Analysis
The reactivity of the pyrimidin-4(3H)-one core has been explored through various chemical reactions. For example, benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of benzylated and nitrosated derivatives. These reactions demonstrate the versatility of the pyrimidin-4(3H)-one scaffold in undergoing chemical modifications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one" are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, melting points, and stability of these compounds are likely influenced by the substituents on the pyrimidine ring and the presence of the sulfanyl group. The crystallographic studies suggest that these compounds can form stable crystalline structures with specific hydrogen bonding patterns .
Applications De Recherche Scientifique
Crystal Structure Analysis and Molecular Interactions
The structural analysis of related compounds provides insights into the interactions and packing within crystal structures, essential for understanding drug-receptor interactions and the development of pharmaceuticals. For example, the analysis of bosentan monohydrate revealed a U-shaped channel around a chain of twisted pyrimidine rings, stabilized by hydrogen bonds and weak intermolecular interactions, essential for drug design strategies (Kaur et al., 2012).
Synthetic Routes and Chemical Properties
The synthesis of sulfanylidene-tetrahydropyrimidine derivatives, through acid-catalysed cyclocondensation, highlights methods for creating compounds with potential therapeutic applications. Such synthetic pathways are critical for developing new drugs with enhanced efficacy and reduced side effects (Sarojini et al., 2015).
Antifolate and Antitumor Activities
Compounds structurally related to the queried chemical have been evaluated as potential inhibitors of thymidylate synthase (TS) and as antitumor agents. Their design, aiming to interfere with folate metabolism in cancer cells, represents a significant area of cancer chemotherapy research. The study of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, for instance, has contributed to identifying potent inhibitors of human TS, offering a foundation for developing new antitumor therapies (Gangjee et al., 1996).
Design and Synthesis of Anti-Inflammatory and Analgesic Agents
The creation of novel heterocyclic compounds derived from pyrimidines, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscores the potential of such compounds in developing new treatments for inflammation-related disorders. This approach involves innovative chemical synthesis and biological evaluation, demonstrating the therapeutic potential of pyrimidine derivatives (Abu‐Hashem et al., 2020).
Regioselective Synthesis and Chemical Modification
Research on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones illustrates the chemical versatility of pyrimidine derivatives. This work not only adds to the chemical knowledge of pyrimidine modifications but also opens new avenues for creating molecules with specific biological activities, useful in various scientific and pharmaceutical applications (Santos et al., 2015).
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-12-8-4-3-7-11(12)19-16(20)14-10-6-2-5-9-13(10)23-15(14)18-17(19)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGYMSPDDGBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)



![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)
![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)

![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)